2-Methyl-4-octanol chemical formula and structure
2-Methyl-4-octanol chemical formula and structure
An In-depth Technical Guide to 2-Methyl-4-octanol
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of 2-Methyl-4-octanol, tailored for researchers, scientists, and professionals in drug development.
Chemical Formula and Structure
2-Methyl-4-octanol is a secondary alcohol with the chemical formula C₉H₂₀O.[1][2][3][4] Its structure consists of an eight-carbon chain (octane) with a hydroxyl group (-OH) at the fourth position and a methyl group (-CH₃) at the second position.
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IUPAC Name: 2-methyloctan-4-ol[2]
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InChI: InChI=1S/C9H20O/c1-4-5-6-9(10)7-8(2)3/h8-10H,4-7H2,1-3H3[1][2][3]
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Synonyms: 4-Octanol, 2-methyl-; 2-Methyl-octan-4-ol
Physicochemical Properties
The following table summarizes the key quantitative data for 2-Methyl-4-octanol.
| Property | Value | Source(s) |
| Molecular Weight | 144.25 g/mol | [1][2][3][4] |
| Density | 0.822 - 0.834 g/cm³ | [4][5] |
| Boiling Point | 189.1 - 204 °C | [4][5] |
| Melting Point | -50 °C (approx.) | [5] |
| Flash Point | 76.3 °C | [4] |
| Refractive Index | 1.428 | [4] |
| Topological Polar Surface Area | 20.2 Ų | [1][2] |
| Solubility | Soluble in alcohol, ether, and other organic solvents; insoluble in water. | [5] |
Experimental Protocols
Synthesis of (S)-(+)-2-Methyl-4-octanol
This protocol describes an enantioselective synthesis starting from D-mannitol, as reported in the literature.[6][7]
Objective: To synthesize (S)-(+)-2-Methyl-4-octanol with high enantiomeric excess.
Materials:
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D-mannitol
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(R)-glyceraldehyde acetonide (prepared from D-mannitol)
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(Triphenylphosphonium)propanide
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Palladium on carbon (Pd/C)
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Dowex® W50 acidic resin
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Solvents (e.g., diethyl ether, ethanol, etc.)
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Standard laboratory glassware and equipment for organic synthesis
Procedure:
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Preparation of (R)-glyceraldehyde acetonide: This key intermediate is prepared from D-mannitol through known methods involving oxidative cleavage.[7]
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Wittig Reaction: Freshly distilled (R)-glyceraldehyde acetonide is subjected to a Wittig reaction with (triphenylphosphonium)propanide to yield the corresponding alkene. This reaction preferentially forms the (Z)-isomer.[7]
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Hydrogenation: The resulting alkene is hydrogenated over a Pd/C catalyst to saturate the double bond, yielding the saturated acetonide.[7]
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Hydrolysis: The acetonide protecting group is removed by hydrolysis using an acidic Dowex® resin, which yields the corresponding diol.[7]
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Conversion to the final product: The diol is then converted to (S)-(+)-2-Methyl-4-octanol through a series of steps that may involve tosylation and reduction. The final product is purified by column chromatography.
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Chiral Analysis: The enantiomeric excess of the final product can be determined by gas chromatography (GC) analysis of its acetyl derivative on a chiral stationary phase column.[6]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general methodology for the qualitative and quantitative analysis of 2-Methyl-4-octanol in a sample matrix.
Objective: To identify and quantify 2-Methyl-4-octanol in a sample.
Instrumentation:
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Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
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Capillary column suitable for volatile compound analysis (e.g., HP-5MS)[8]
Materials:
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Sample containing 2-Methyl-4-octanol
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High-purity helium (carrier gas)
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Internal standard (e.g., 3-octanol) for quantification[8]
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Solvents for sample dilution (e.g., dichloromethane)
Procedure:
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Sample Preparation:
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Accurately weigh or measure the sample.
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If the sample is in a complex matrix, perform a liquid-liquid extraction with a suitable solvent like dichloromethane.
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Add a known amount of internal standard to the sample.
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Dilute the sample to an appropriate concentration for GC-MS analysis.
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GC-MS Instrument Parameters (Typical):
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Inlet Temperature: 220 °C[8]
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Injection Volume: 1 µL[8]
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Carrier Gas: Helium at a constant flow rate of 1 mL/min[8]
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Oven Temperature Program:
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Initial temperature: 40 °C, hold for 3 minutes.
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Ramp 1: Increase to 160 °C at 3 °C/min.
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Ramp 2: Increase to 240 °C at 10 °C/min, hold for 10 minutes.[8]
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MS Parameters:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 400.
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Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.
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Data Analysis:
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Identification: Identify the peak corresponding to 2-Methyl-4-octanol by comparing its retention time and mass spectrum with that of a pure standard or with a reference library (e.g., NIST).
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Quantification: Calculate the concentration of 2-Methyl-4-octanol by comparing the peak area of the analyte to that of the internal standard.
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Visualizations
The following diagram illustrates the logical breakdown of the IUPAC name "2-Methyl-4-octanol" into its structural components.
Caption: Nomenclature breakdown of 2-Methyl-4-octanol.
